Hexahydro-2H-2,5-epoxy-1,3-benzodioxole
Description
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole is a bicyclic organic compound characterized by a fully hydrogenated benzodioxole core (hexahydro) and an epoxy bridge spanning positions 2 and 3. Its structure combines a benzodioxole moiety (a benzene ring fused to a 1,3-dioxole ring) with partial saturation and an oxygen-containing epoxide group.
Properties
CAS No. |
722545-98-4 |
|---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2,9,10-trioxatricyclo[4.3.1.03,8]decane |
InChI |
InChI=1S/C7H10O3/c1-2-5-6-3-4(1)8-7(9-5)10-6/h4-7H,1-3H2 |
InChI Key |
QWBPYPTUMWVXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1OC(O2)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxy group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Hexahydro-2H-2,5-epoxy-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, triggering a cascade of biochemical reactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Pharmacological and Physicochemical Properties
Table 1: Comparative Properties of Hexahydro-2H-2,5-epoxy-1,3-benzodioxole and Analogs
Key Findings:
6-Benzyl derivatives require specific substitutions (e.g., para-methoxy groups) for antimitotic activity, suggesting that minor structural changes (e.g., Hexahydro’s saturation) could drastically alter target binding .
ADMET Profiles :
- 2,2-Diphenyl-1,3-benzodioxole exhibits favorable druggability (Lipinski-compliant) and high GI absorption, attributed to its moderate molecular weight (274.31 g/mol) and balanced lipophilicity .
- This compound’s lower molecular weight (142.15 g/mol) and polar epoxy group may reduce BBB permeability compared to its aromatic analogs.
Mechanistic Comparisons :
- 6-Benzyl-1,3-benzodioxole derivatives act as competitive inhibitors of colchicine binding to tubulin, mimicking podophyllotoxin . Hexahydro’s saturated structure and epoxy bridge likely preclude similar interactions, highlighting the critical role of aromaticity in antimitotic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
